molecular formula C22H23ClN2O7S B2981909 Methyl 6-(((3-chloro-4-methoxyphenyl)sulfonyl)methyl)-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 899724-28-8

Methyl 6-(((3-chloro-4-methoxyphenyl)sulfonyl)methyl)-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B2981909
CAS RN: 899724-28-8
M. Wt: 494.94
InChI Key: IPYMMZPAYYPTTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-(((3-chloro-4-methoxyphenyl)sulfonyl)methyl)-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C22H23ClN2O7S and its molecular weight is 494.94. The purity is usually 95%.
BenchChem offers high-quality Methyl 6-(((3-chloro-4-methoxyphenyl)sulfonyl)methyl)-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-(((3-chloro-4-methoxyphenyl)sulfonyl)methyl)-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Chemistry and Synthesis Applications

  • Ring Expansion and Rearrangement : A study explored the preparation and rearrangement of Methyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, leading to derivatives that undergo acid-catalysed ring contraction, highlighting the compound's utility in organic synthesis transformations (Bullock et al., 1972).
  • Synthesis of Chromone-Pyrimidine Coupled Derivatives : Research on the synthesis of novel chromone-pyrimidine coupled derivatives showcased the compound's role in producing derivatives with significant antimicrobial activity. This synthesis demonstrates an environmentally friendly, rapid, and convenient method, offering potential in developing new antimicrobial agents (Tiwari et al., 2018).

Antimicrobial Analysis and Enzyme Assay

  • Antifungal and Antibacterial Activity : The synthesized chromone-pyrimidine derivatives were evaluated for their in vitro antifungal and antibacterial activity, showing the potential of these compounds in antimicrobial applications. The study also included enzyme assay studies to predict the mode of action of the synthesized compounds, providing insights into their biological activities (Tiwari et al., 2018).

Thermodynamic Properties

  • Study of Combustion Energies : The combustion energies of esters related to the compound were experimentally obtained using bomb calorimetry. This study helps in understanding the thermodynamic properties of such compounds, including their enthalpies of combustion and formation, which are crucial for their applications in various chemical processes (Klachko et al., 2020).

Docking Study

  • Molecular Docking Simulation : A molecular docking simulation was performed to assess the inhibitory potential of certain derivatives against the human dihydrofolate reductase (DHFR) enzyme. This approach helps in predicting the binding interactions with receptors and the mode of action of synthesized derivatives, indicating their potential in drug development (Al-Wahaibi et al., 2021).

properties

IUPAC Name

methyl 6-[(3-chloro-4-methoxyphenyl)sulfonylmethyl]-4-(4-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O7S/c1-4-32-14-7-5-13(6-8-14)20-19(21(26)31-3)17(24-22(27)25-20)12-33(28,29)15-9-10-18(30-2)16(23)11-15/h5-11,20H,4,12H2,1-3H3,(H2,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYMMZPAYYPTTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CS(=O)(=O)C3=CC(=C(C=C3)OC)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-(((3-chloro-4-methoxyphenyl)sulfonyl)methyl)-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.